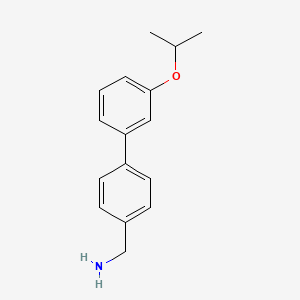

C-(3'-Isopropoxybiphenyl-4-yl)-methylamine

Description

C-(3'-Isopropoxybiphenyl-4-yl)-methylamine is a biphenylmethylamine derivative characterized by an isopropoxy substituent at the 3'-position of the biphenyl ring and a methylamine group at the 4-position. This compound belongs to a class of aromatic amines with applications in pharmaceutical intermediates and organic synthesis.

Properties

IUPAC Name |

[4-(3-propan-2-yloxyphenyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12(2)18-16-5-3-4-15(10-16)14-8-6-13(11-17)7-9-14/h3-10,12H,11,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBFEZHYNLQMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3’-Isopropoxybiphenyl-4-yl)-methylamine typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid derivative.

Introduction of Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable leaving group on the biphenyl core.

Industrial Production Methods

Industrial production of C-(3’-Isopropoxybiphenyl-4-yl)-methylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

C-(3’-Isopropoxybiphenyl-4-yl)-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

C-(3’-Isopropoxybiphenyl-4-yl)-methylamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C-(3’-Isopropoxybiphenyl-4-yl)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the biphenyl ring, influencing physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing Groups (e.g., -F, -Cl, -OCF₃): Increase stability and resistance to metabolic degradation compared to the isopropoxy group (-OCH(CH₃)₂), which is electron-donating .

- Solubility : Fluoro and chloro derivatives exhibit higher aqueous solubility than isopropoxy analogs due to reduced steric hindrance and polarity differences .

Differentiation :

- Isopropoxy Introduction: Requires alkoxylation steps (e.g., nucleophilic substitution or Mitsunobu reaction), absent in fluoro/chloro analogs, which are typically synthesized via direct halogenation .

Physicochemical Properties

- Thermodynamic Behavior : Methylamine derivatives (e.g., methylamine/water mixtures) exhibit temperature-dependent solubility and partial pressure profiles. The isopropoxy group’s bulkiness may reduce volatility compared to smaller substituents like -F .

- Partition Coefficients : Predicted logP values (estimated via computational models) suggest that isopropoxy derivatives are less polar than fluoro analogs but more polar than trifluoromethoxy derivatives .

Biological Activity

C-(3'-Isopropoxybiphenyl-4-yl)-methylamine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure with an isopropoxy group and a methylamine functional group. This unique structure may contribute to its biological properties, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit several biological activities:

- Antiviral Activity : Compounds with similar structures have shown effectiveness against viruses by interfering with their replication cycles. For example, certain biphenyl derivatives have been reported to inhibit enterovirus replication in vitro, demonstrating potential as antiviral agents .

- Antibacterial Activity : Biphenyl derivatives have also been noted for their antibacterial properties. They can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential use in treating bacterial infections .

- Anti-inflammatory Activity : Some related compounds have demonstrated the ability to modulate inflammatory pathways, such as inhibiting the activity of lipoxygenase (LOX) and reducing the production of pro-inflammatory cytokines. This suggests that this compound may possess similar anti-inflammatory properties .

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

A study focusing on biphenyl derivatives demonstrated that certain compounds could effectively inhibit enterovirus 71 in human cell lines. The IC50 values were significantly lower than those of standard antiviral drugs, indicating a high level of potency . This suggests that this compound may also exhibit similar antiviral effects.

Case Study: Antibacterial Efficacy

In another investigation, biphenyl derivatives were tested against common pathogenic bacteria. The results showed minimum inhibitory concentrations (MICs) as low as 6.26 μg/mL for Staphylococcus aureus, highlighting the potential antibacterial efficacy of compounds related to this compound .

Future Directions in Research

Given the promising biological activities associated with this compound, further research is warranted to:

- Explore Structure-Activity Relationships (SAR) : Understanding how variations in the chemical structure influence biological activity can guide the design of more potent derivatives.

- Conduct In Vivo Studies : Animal models should be employed to assess the therapeutic potential and safety profile of this compound before clinical trials.

- Investigate Mechanistic Pathways : Detailed studies on the molecular mechanisms underlying its biological effects will provide insights into how this compound can be utilized in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.